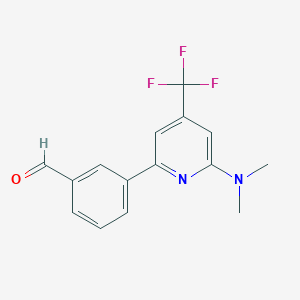

3-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-benzaldehyde

描述

属性

IUPAC Name |

3-[6-(dimethylamino)-4-(trifluoromethyl)pyridin-2-yl]benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13F3N2O/c1-20(2)14-8-12(15(16,17)18)7-13(19-14)11-5-3-4-10(6-11)9-21/h3-9H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMZHNNFJQYTASK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC(=CC(=N1)C2=CC=CC(=C2)C=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13F3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001169928 | |

| Record name | 3-[6-(Dimethylamino)-4-(trifluoromethyl)-2-pyridinyl]benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001169928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1299607-62-7 | |

| Record name | 3-[6-(Dimethylamino)-4-(trifluoromethyl)-2-pyridinyl]benzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1299607-62-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-[6-(Dimethylamino)-4-(trifluoromethyl)-2-pyridinyl]benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001169928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

生物活性

3-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-benzaldehyde is a chemical compound with significant potential in medicinal chemistry due to its unique structural characteristics. This compound is part of a class of pyridine derivatives that have been explored for various biological activities, including anticancer, antimicrobial, and enzyme inhibition properties. This article delves into the biological activity of this compound, summarizing relevant research findings, case studies, and data tables that highlight its pharmacological potential.

Chemical Structure and Properties

The compound can be described by the following molecular formula and structure:

- Molecular Formula : C15H14F3N3O

- Molecular Weight : 309.29 g/mol

- IUPAC Name : 3-[6-(dimethylamino)-4-(trifluoromethyl)pyridin-2-yl]benzaldehyde

The presence of dimethylamino and trifluoromethyl groups enhances its lipophilicity and potential interaction with biological targets.

Anticancer Activity

Recent studies have indicated that derivatives of pyridine, including this compound, exhibit promising anticancer properties. For instance:

- Inhibition of Cancer Cell Proliferation : The compound has shown significant inhibitory effects on various cancer cell lines. In vitro studies demonstrated that it could reduce cell viability in breast cancer (MDA-MB-231) with an IC50 value of approximately 0.126 µM, suggesting strong antiproliferative activity compared to standard chemotherapeutics like 5-Fluorouracil (5-FU) .

| Cell Line | IC50 (µM) | Comparison with 5-FU (IC50 µM) |

|---|---|---|

| MDA-MB-231 | 0.126 | 11.73 |

| MCF-7 | 0.87 | 17.02 |

This data indicates a favorable selectivity index for the compound against cancer cells versus normal cells.

The mechanism through which this compound exerts its effects involves:

- Interaction with Enzymes : The compound has been shown to modulate the activity of specific enzymes involved in cancer progression, such as matrix metalloproteinases (MMPs), which play a crucial role in tumor metastasis .

- Receptor Modulation : It acts as a positive allosteric modulator for certain nicotinic acetylcholine receptors (nAChRs), which may contribute to its neuroprotective and cognitive-enhancing effects .

Case Study 1: Antiviral Activity

In a study examining the antiviral properties of related pyridine compounds, it was found that certain derivatives exhibited significant antiviral activity against influenza viruses. While specific data on this compound was not provided, the structural similarities suggest potential efficacy against viral replication .

Case Study 2: Toxicity Profile

A subacute toxicity study conducted on related compounds indicated a favorable safety profile when administered orally at high doses in healthy mice. This suggests that derivatives like this compound may also exhibit low toxicity, making them suitable candidates for further drug development .

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural Analogues

2.1.1. 4-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-benzaldehyde (Positional Isomer)

- Molecular Formula : C₁₅H₁₃F₃N₂O

- Key Difference : The benzaldehyde group is attached at the para position of the pyridine ring, whereas the target compound (3-substituted) has the aldehyde at the meta position.

- Impact : The meta substitution may alter electronic effects (e.g., resonance stabilization) and binding interactions in biological systems compared to the para isomer.

2.1.2. 4-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-benzaldehyde Oxime

- Molecular Formula : C₁₅H₁₄F₃N₃O

- Key Difference : The aldehyde group is converted to an oxime (-CH=N-OH), increasing molecular weight (309.29 g/mol) and polarity.

- Relevance : Oxime derivatives are often explored for enhanced stability or bioactivity compared to aldehydes.

2.1.3. 4-(Trifluoromethyl)benzaldehyde

- Molecular Formula : C₈H₅F₃O

- Key Difference: A simpler benzaldehyde lacking the pyridine and dimethylamino groups.

- Application : Used in synthesizing thiourea derivatives (e.g., compounds 7a–f in ) with antimicrobial activity.

Physicochemical and Functional Comparisons

Volatility and Stability

- While simpler benzaldehydes (e.g., benzaldehyde in ) are volatile organic compounds (VOCs), the target compound’s bulky pyridine and -CF₃ groups likely reduce volatility, favoring solid-state stability.

准备方法

Method A: Condensation of Substituted Pyridin-2-Amine with Pyridine-2-Carbaldehyde Derivatives

- Procedure : A mixture of substituted pyridin-2-amine (bearing dimethylamino and trifluoromethyl groups) and substituted pyridine-2-carbaldehyde (or benzaldehyde derivative) is stirred in methanol with para-toluenesulfonic acid (TosOH) and 2-isocyano-2,4,4-trimethylpentane at 70 °C for 12 hours.

- Workup : The reaction mixture is diluted with water, extracted with ethyl acetate, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

- Purification : The crude product is purified by silica gel chromatography.

- Outcome : This method efficiently forms the imidazo[1,2-a]pyridine core, which can be further modified to yield the target compound.

Method C: Palladium-Catalyzed Cross-Coupling (Suzuki or Buchwald-Hartwig Type)

- Procedure : The corresponding 2-(pyridin-2-yl)imidazo[1,2-a]pyridin-3-amine is reacted with an aryl halide (e.g., 1-bromo-3-fluorobenzene) in toluene using Pd2(dba)3 as a catalyst, XantPhos as a ligand, and t-BuONa as a base at 110 °C under nitrogen atmosphere for 12 hours.

- Workup : After reaction completion, the mixture is concentrated and purified by preparative HPLC.

- Outcome : This method facilitates the formation of the C-C bond linking the pyridine ring to the benzaldehyde aromatic system, essential for the target compound.

Method F: Iodine-Mediated Cyclization and Functionalization

- Procedure : Iodine (I2) is added to a mixture of 1-(2-pyridyl)ethanone and substituted pyridin-2-amine, stirred at 110 °C for 4 hours, then at 70 °C for 12 hours. Water and sodium hydroxide are added, and the mixture is stirred at 100 °C for 1 hour.

- Workup : The reaction mixture is extracted with dichloromethane after pH adjustment and dried to yield the cyclized product.

- Outcome : This method is useful for constructing the imidazo[1,2-a]pyridine scaffold with desired substituents, providing intermediates for further functionalization.

Method J: Formylation via Vilsmeier-Haack Reaction

- Procedure : A substituted aryl formamide is treated with phosphorus oxychloride (POCl3) and triethylamine (TEA) in anhydrous dichloromethane at 0 °C to 15 °C under nitrogen for 2 hours.

- Workup : The reaction is quenched with saturated sodium bicarbonate, extracted with ethyl acetate, washed, dried, and concentrated.

- Outcome : This method introduces the aldehyde functional group onto the aromatic ring, critical for obtaining the benzaldehyde moiety in the target compound.

Summary Table of Preparation Methods

Detailed Research Findings and Notes

- The dimethylamino group on the pyridine ring is typically introduced via substitution reactions on the pyridine precursor or through amination steps prior to cyclization.

- The trifluoromethyl group is generally installed using trifluoromethylation reagents or by starting from trifluoromethyl-substituted pyridine derivatives.

- The choice of palladium catalyst and ligand (e.g., Pd2(dba)3 and XantPhos) is critical for efficient cross-coupling, especially when coupling electron-deficient pyridine rings with aryl halides.

- Reaction conditions such as temperature and solvent (methanol, toluene, dichloromethane) are optimized to balance reaction rate and product stability.

- Purification techniques including silica gel chromatography and preparative high-performance liquid chromatography (prep-HPLC) are essential for isolating high-purity final products.

- The synthetic route is modular, allowing for variation in substituents to tailor the compound's properties for pharmaceutical or material science applications.

常见问题

Q. What are the optimal synthetic routes and reaction conditions for preparing 3-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-benzaldehyde?

- Methodological Answer : The synthesis involves multi-step reactions, including coupling of substituted pyridine intermediates with benzaldehyde derivatives. Key steps include:

- Pyridine Ring Functionalization : Introduction of dimethylamino and trifluoromethyl groups via nucleophilic substitution or cross-coupling reactions under inert atmospheres (e.g., nitrogen) to prevent oxidation .

- Benzaldehyde Coupling : Use of Suzuki-Miyaura or Ullmann-type couplings to link the pyridine moiety to the benzaldehyde group. Solvents like dichloromethane or acetonitrile are preferred for their polarity and stability under reflux conditions .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures to achieve >95% purity .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer : A combination of techniques ensures accurate structural validation:

- NMR Spectroscopy : H and C NMR confirm the presence of dimethylamino (-N(CH)), trifluoromethyl (-CF), and benzaldehyde (-CHO) groups. Chemical shifts for the aldehyde proton typically appear at δ 9.8–10.2 ppm .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (294.28 g/mol) and isotopic patterns for fluorine and nitrogen .

- X-ray Crystallography : Resolves crystal packing and confirms stereoelectronic effects of substituents (e.g., planarity of the pyridine-benzaldehyde system) .

Q. How does the trifluoromethyl group influence the compound’s stability and reactivity?

- Methodological Answer : The -CF group enhances:

- Electron-Withdrawing Effects : Reduces electron density on the pyridine ring, increasing resistance to electrophilic attack. This is critical in designing stable intermediates for further functionalization .

- Lipophilicity : Improves solubility in organic solvents, facilitating reactions in non-polar media.

Stability tests (TGA/DSC) show decomposition temperatures >200°C, making it suitable for high-temperature reactions .

Advanced Research Questions

Q. How can X-ray crystallography and SHELX software resolve structural ambiguities in derivatives of this compound?

- Methodological Answer :

- Data Collection : Single-crystal X-ray diffraction (Cu-Kα radiation, λ = 1.54178 Å) at 296 K provides high-resolution (<0.8 Å) data.

- SHELX Refinement :

- SHELXD : Solves phase problems via dual-space methods for heavy-atom substructures.

- SHELXL : Refines anisotropic displacement parameters and validates hydrogen bonding (e.g., C-H···O interactions in benzaldehyde derivatives). Example: R-factor <0.07 for this compound oxime .

Q. What computational strategies predict the electronic effects of substituents on reaction pathways?

- Methodological Answer :

- Density Functional Theory (DFT) : B3LYP/6-311+G(d,p) calculations model frontier molecular orbitals (HOMO/LUMO) to assess nucleophilic/electrophilic sites. For example, the aldehyde group’s LUMO (-1.8 eV) indicates susceptibility to nucleophilic addition .

- Molecular Dynamics (MD) : Simulates solvent interactions (e.g., acetonitrile) to optimize reaction conditions for derivatives like oximes or Schiff bases .

Q. How do structural modifications (e.g., oxime formation) alter biological or material properties?

- Methodological Answer :

- Oxime Synthesis : Reacting the aldehyde with hydroxylamine (NHOH·HCl) in ethanol yields 4-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-benzaldehyde oxime. The oxime’s pKa (~10.4) enables pH-dependent coordination in metal-organic frameworks (MOFs) .

- Biological Activity : Fluorine and nitrogen-rich derivatives exhibit potential as kinase inhibitors. Assays (e.g., ELISA) measure IC values against target enzymes .

Q. How should researchers address contradictions between experimental and computational data?

- Methodological Answer :

- Cross-Validation : Compare DFT-predicted H NMR shifts with experimental data. Deviations >0.3 ppm suggest errors in conformational sampling or solvent effects .

- Crystallographic Validation : Use SHELXL-refined bond lengths/angles as benchmarks for computational geometries. Example: Pyridine C-N bond lengths should match X-ray data (1.34 ± 0.02 Å) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。